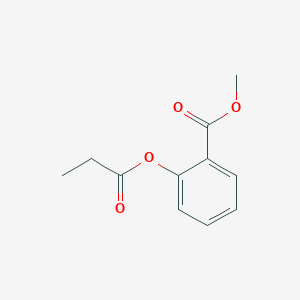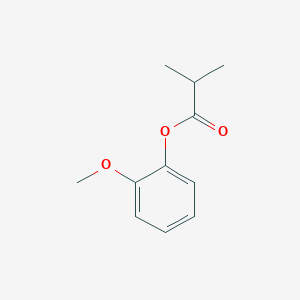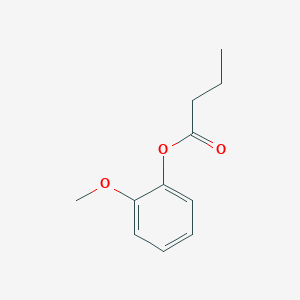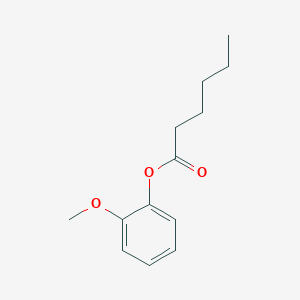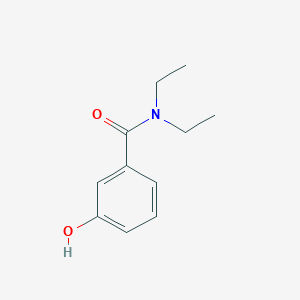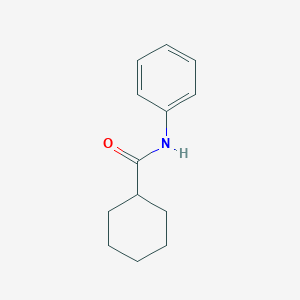
N-Phenylcyclohexanecarboxamide
概述
描述
N-Phenylcyclohexanecarboxamide is an organic compound with the molecular formula C₁₃H₁₇NO. It is characterized by a cyclohexane ring bonded to a carboxamide group, which is further attached to a phenyl ring. This compound is known for its unique structural properties, where the cyclohexane ring adopts a chair conformation, and the amide moiety is almost coplanar with the phenyl ring .
准备方法
Synthetic Routes and Reaction Conditions: N-Phenylcyclohexanecarboxamide can be synthesized through various methods. One common approach involves the reaction of cyclohexanecarboxylic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, leading to the formation of the desired amide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions: N-Phenylcyclohexanecarboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or other derivatives depending on the nucleophile used.
科学研究应用
N-Phenylcyclohexanecarboxamide has diverse applications in scientific research:
作用机制
The mechanism of action of N-Phenylcyclohexanecarboxamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed biological effects .
相似化合物的比较
- N-Phenylcyclohexanecarboxanilide
- N-Phenylcyclohexanecarboxamide derivatives
Comparison: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable in various research and industrial applications .
属性
IUPAC Name |
N-phenylcyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTGEJBZSFKULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292697 | |
| Record name | N-Phenylcyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2719-26-8 | |
| Record name | Cyclohexanecarboxanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenylcyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of N-Phenylcyclohexanecarboxamide?
A1: The crystal structure of this compound reveals key information about its molecular conformation and intermolecular interactions. The cyclohexane ring adopts a stable chair conformation, while the amide group (C=O)-N is nearly coplanar with the phenyl ring []. This planarity is indicated by the small dihedral angle (C-N-C-O) of 4.1°. Interestingly, the molecules arrange themselves in a head-to-tail fashion in the crystal lattice, forming a C(4) chain along the crystallographic axis [] through N-H⋯O hydrogen bonds []. This arrangement differs from related structures, highlighting how subtle structural variations can influence intermolecular interactions and potentially impact reactivity.
Q2: How can this compound be modified for regioselective alkylation reactions?
A2: this compound serves as a valuable substrate in alkylation reactions, and achieving regioselective control is crucial for synthesizing specific isomers. Recent research demonstrates the power of cooperative nickel/aluminum catalysis with N-heterocyclic carbene (NHC) ligands to control the regioselectivity of alkylation []. When using a less bulky NHC ligand, the alkylation with alkenes occurs predominantly at the meta position of the phenyl ring in N-methyl-N-phenylcyclohexanecarboxamides []. Conversely, employing a bulky NHC ligand favors para-selective alkylation in N-sec-alkyl anilides []. This tunability through ligand choice provides chemists with a powerful tool to control the site of alkylation, enabling the synthesis of desired isomers with high selectivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid](/img/structure/B185037.png)
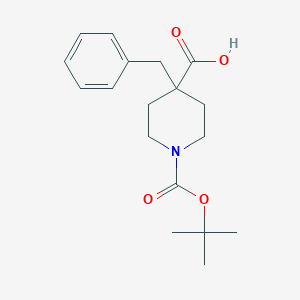

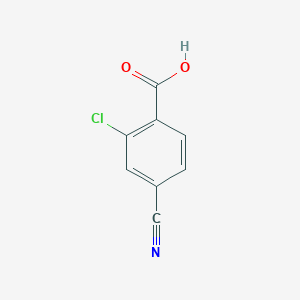
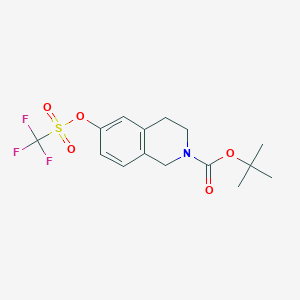
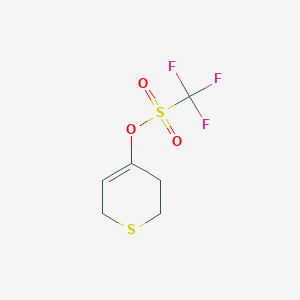

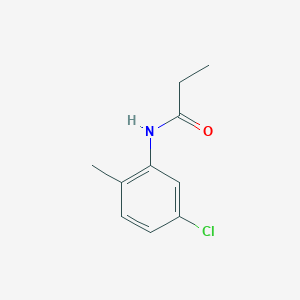
![5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B185053.png)
